1-(4-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its specific substituents include:
- 6,7-Dimethyl: Methyl groups at positions 6 and 7, likely influencing steric effects and metabolic stability.
- 2-[3-(Morpholin-4-yl)propyl]: A morpholine-containing alkyl chain at position 2, introducing polar tertiary amine functionality for improved solubility and target engagement.
This compound was synthesized under mild, one-pot conditions optimized for high functional group tolerance, as part of a library of 223 derivatives . Its structural complexity and substituent diversity make it a candidate for biological activity screening, particularly in drug discovery contexts.
Properties
Molecular Formula |
C28H32N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H32N2O5/c1-4-34-21-8-6-20(7-9-21)25-24-26(31)22-16-18(2)19(3)17-23(22)35-27(24)28(32)30(25)11-5-10-29-12-14-33-15-13-29/h6-9,16-17,25H,4-5,10-15H2,1-3H3 |
InChI Key |
MEDFWXPVXHBGET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromide, dimethyl sulfate, and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as reflux, column chromatography, and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, focusing on substituent variations, synthetic yields, and inferred biological relevance. Key analogs include:
Key Findings:
Substituent Impact on Solubility: The morpholinylpropyl group in the target compound significantly enhances water solubility compared to alkyl (e.g., methyl) or aromatic (e.g., phenyl) substituents, critical for bioavailability .
Synthetic Efficiency: Yields for the target compound (65–85%) align with trends observed for morpholine-containing derivatives, which require careful optimization of amine reactivity and solvent selection (e.g., ethanol/water mixtures) . Simpler derivatives (e.g., 2-methyl) achieve higher yields (70–90%) due to fewer steric and electronic challenges .
Biological Relevance: Morpholine moieties are associated with kinase inhibition and GPCR modulation, suggesting the target compound may exhibit unique activity profiles compared to dimethylamino or alkyl-substituted analogs . Methyl groups at R₆/R₇ may reduce metabolic oxidation, extending half-life relative to unsubstituted derivatives .
Q & A
Q. How can researchers align studies on this compound with broader theories in heterocyclic chemistry or drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
